molecular formula C8H10O4 B12733671 3,4-Dihydroxyphenylglycol, (S)- CAS No. 55254-51-8

3,4-Dihydroxyphenylglycol, (S)-

Cat. No.: B12733671
CAS No.: 55254-51-8
M. Wt: 170.16 g/mol
InChI Key: MTVWFVDWRVYDOR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a metabolite of the neurotransmitter norepinephrine and is often measured in plasma as an index of sympathetic activity . This compound is significant in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxyphenylglycol can be synthesized from catechol and chloroacetyl chloride. The reaction involves the formation of an intermediate, which is then reduced to yield the final product . Another method involves the reaction of catechol with benzyl bromide in the presence of potassium carbonate in acetone, followed by deprotection to obtain 3,4-dihydroxyphenylglycol .

Industrial Production Methods

Industrial production of 3,4-dihydroxyphenylglycol typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes alumina extraction and electrochemical detection to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include aldehyde dehydrogenase and oxygen.

    Reduction: Aldehyde reductase and reducing agents like sodium borohydride.

    Substitution: Potassium carbonate and halogenated compounds in organic solvents like acetone.

Major Products Formed

    Oxidation: 3,4-Dihydroxymandelic acid.

    Reduction: 3,4-Dihydroxyphenylglycol from its aldehyde precursor.

    Substitution: Various substituted phenylglycols depending on the halogenated compound used.

Properties

CAS No.

55254-51-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1

InChI Key

MTVWFVDWRVYDOR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.